Glycosyltransferase-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycosyltransferase-IN-1 is a compound that inhibits glycosyltransferases, a large family of enzymes involved in the biosynthesis of oligosaccharides, polysaccharides, and glycoconjugates . These enzymes catalyze the transfer of sugar moieties from activated donor molecules to specific acceptor molecules, forming glycosidic bonds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Glycosyltransferase-IN-1 typically involves multiple steps, including the preparation of activated donor molecules and the subsequent transfer of sugar moieties to acceptor molecules . The reaction conditions often require specific temperature, pH, and the presence of catalysts to ensure the efficient transfer of glycosyl groups .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity . This process may include the use of bioreactors and advanced purification techniques to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: Glycosyltransferase-IN-1 primarily undergoes glycosylation reactions, where it facilitates the transfer of glycosyl groups from donor molecules to acceptor molecules . These reactions can be categorized into O-glycosylation, N-glycosylation, C-glycosylation, and S-glycosylation, depending on the type of glycosidic bond formed .
Common Reagents and Conditions: Common reagents used in these reactions include activated nucleotide sugars such as uridine diphosphate glucose, uridine diphosphate galactose, and uridine diphosphate xylose . The reactions typically occur under mild conditions, with specific enzymes acting as catalysts to facilitate the transfer of glycosyl groups .
Major Products: The major products formed from these reactions are glycosides, which are compounds consisting of a sugar moiety linked to another functional group via a glycosidic bond . These glycosides have diverse biological activities and applications in various fields .
Wissenschaftliche Forschungsanwendungen
Glycosyltransferase-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used to study the mechanisms of glycosylation and to develop new synthetic methods for glycosides . In biology, it helps in understanding the role of glycosylation in cellular processes and disease states . In medicine, this compound is explored as a potential therapeutic agent for treating diseases related to abnormal glycosylation, such as cancer and inflammatory diseases . In industry, it is used in the production of glycosides for pharmaceuticals, nutraceuticals, and cosmetics .
Wirkmechanismus
Glycosyltransferase-IN-1 exerts its effects by inhibiting the activity of glycosyltransferases, thereby preventing the transfer of glycosyl groups from donor molecules to acceptor molecules . This inhibition disrupts the biosynthesis of oligosaccharides, polysaccharides, and glycoconjugates, leading to alterations in cellular processes and functions . The molecular targets of this compound include specific glycosyltransferase enzymes involved in N-glycosylation and O-glycosylation pathways .
Vergleich Mit ähnlichen Verbindungen
Glycosyltransferase-IN-1 can be compared with other glycosyltransferase inhibitors, such as uridine diphosphate glycosyltransferase inhibitors and sialyltransferase inhibitors . While these compounds share a common mechanism of inhibiting glycosyltransferases, this compound is unique in its specificity and potency against certain glycosyltransferase enzymes . Similar compounds include uridine diphosphate glycosyltransferase inhibitors, which target a broader range of glycosyltransferases, and sialyltransferase inhibitors, which specifically inhibit sialyltransferases .
Eigenschaften
Molekularformel |
C19H21N5O |
---|---|
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
1-[1-(4-butylphenyl)-2-hydroxyindol-3-yl]iminoguanidine |
InChI |
InChI=1S/C19H21N5O/c1-2-3-6-13-9-11-14(12-10-13)24-16-8-5-4-7-15(16)17(18(24)25)22-23-19(20)21/h4-5,7-12,25H,2-3,6H2,1H3,(H3,20,21) |
InChI-Schlüssel |
DKTBRHYMPNQIJP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)N2C3=CC=CC=C3C(=C2O)N=NC(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.